2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione
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Overview
Description
2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione is a heterocyclic compound that features a fused pyrrole and imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione typically involves the cyclocondensation of 2-pyrrolocarbonylaminoacetates with carbonyl diimidazole or pyrrole-1-carboxamides with phosgene or thiophosgene in the presence of a base . Transition metals such as Rhodium, Palladium, Nickel, Gold, and Copper have been employed as catalysts to direct C2–H functionalizations of indole or pyrrole .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of transition metal catalysts and cyclocondensation reactions are likely scalable for industrial applications, given their efficiency and the mild reaction conditions required .
Chemical Reactions Analysis
Types of Reactions
2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism by which 2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the particular derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,5-a]indole-1,3-diones
- Pyrrolo[1,2-c]imidazole derivatives
- 2,3’-Bipyrroles
Uniqueness
2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione is unique due to its fused ring system, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenyl-7,7a-dihydro-5H-pyrrolo[1,2-c]imidazole-1,3,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-9-6-10-11(16)14(12(17)13(10)7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJQVUKDXXRURT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)N(C(=O)N2CC1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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